molecular formula C16H20N2O4S2 B2371128 N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034520-59-5

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2371128
CAS No.: 2034520-59-5
M. Wt: 368.47
InChI Key: YXCZNNVCZNBEDD-UHFFFAOYSA-N
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Description

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic sulfonamide derivative offered for non-human research purposes. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their broad pharmaceutical applications and well-tolerated nature in biological systems . Compounds featuring the sulfonamide functional group are frequently investigated as core structures in the development of new therapeutic agents, including potential anti-inflammatory, anticancer, and antiviral drugs . The molecular structure of this compound integrates an acetamide group, a common motif in bioactive molecules. Research into analogs of N-(4-hydroxyphenyl)acetamide is extensive due to their analgesic and antipyretic properties, though the search for derivatives with improved safety profiles, particularly regarding hepatotoxicity, is a significant area of focus . The presence of both sulfonamide and acetamide groups in a single molecule makes this compound a valuable chemical entity for researchers in drug discovery and development. It serves as a building block for synthesizing more complex molecules or as a probe for studying biochemical pathways. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. For laboratory research only. Not for human use.

Properties

IUPAC Name

N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-9-14(18-12(2)19)3-4-16(11)24(21,22)17-7-5-15(20)13-6-8-23-10-13/h3-4,6,8-10,15,17,20H,5,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZNNVCZNBEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Henry Reaction and Reduction

  • Henry Reaction : Thiophene-3-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to yield 3-nitro-1-(thiophen-3-yl)propan-1-ol (Yield: 68–72%).
  • Catalytic Hydrogenation : The nitro group is reduced using H₂/Pd-C in ethanol to produce 3-amino-1-(thiophen-3-yl)propan-1-ol (Yield: 85–88%).

Key Conditions :

  • Temperature: 0–5°C (Henry reaction)
  • Pressure: 1 atm H₂ (hydrogenation)

Route 2: Epoxide Ring-Opening

  • Epoxidation : Thiophene-3-yl magnesium bromide reacts with epichlorohydrin to form 2-(thiophen-3-yl)oxirane.
  • Ammonolysis : The epoxide undergoes ring-opening with aqueous ammonia to yield 3-hydroxy-3-(thiophen-3-yl)propylamine (Yield: 60–65%).

Synthesis of 4-Acetamido-3-methylbenzenesulfonyl Chloride

Sulfonation and Acetylation

  • Sulfonation : 3-Methylacetophenone is treated with chlorosulfonic acid at 0°C to form 4-acetyl-3-methylbenzenesulfonic acid.
  • Acid Chloride Formation : Reaction with PCl₅ in dichloromethane converts the sulfonic acid to the sulfonyl chloride (Yield: 75–80%).

Reaction Table 1 : Optimization of Sulfonyl Chloride Synthesis

Condition Variant 1 Variant 2 Variant 3
Reagent PCl₅ SOCl₂ POCl₃
Temperature (°C) 25 40 25
Yield (%) 78 65 72

Sulfonamide Coupling Reaction

The final step involves reacting 3-hydroxy-3-(thiophen-3-yl)propylamine with 4-acetamido-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base:

$$
\text{RNH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHR} + \text{HCl}
$$

Optimization Data :

Parameter Optimal Value
Solvent DCM
Base Et₃N (2 eq)
Temperature 0°C → 25°C
Reaction Time 4–6 hours
Yield 82–86%

Purification and Characterization

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃CO), 2.34 (s, 3H, Ar-CH₃), 4.72 (t, 1H, -OH), 7.12–7.85 (m, 5H, Ar-H and thiophene-H).
    • IR (KBr) : 3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilized sulfonyl chloride on Wang resin enables stepwise assembly, improving yield to 89% but requiring specialized equipment.

Microwave-Assisted Coupling

Microwave irradiation at 80°C reduces reaction time to 30 minutes with comparable yields (84%).

Industrial-Scale Considerations

Table 2 : Cost-Benefit Analysis of Routes

Metric Batch Process Flow Chemistry
Capital Cost High Moderate
Yield (%) 82 85
Purity (%) 98 99
Environmental Impact High solvent use Low waste

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as

Biological Activity

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This detailed article discusses its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The structure includes a thiophene ring, a sulfamoyl group, and an acetamide moiety, which contribute to its unique biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been studied for their effectiveness against various bacterial strains. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for DNA replication and cell division.

Case Study : A study demonstrated that a related compound showed an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Activity

Compounds containing thiophene and sulfonamide groups have been evaluated for their anticancer properties. The proposed mechanism involves the inhibition of specific kinases that are critical in cancer cell proliferation.

Research Findings : A related study found that benzamide derivatives inhibited RET kinase activity, leading to reduced proliferation in cancer cells with mutations in RET . This suggests that this compound may have similar potential.

The biological activity of this compound is attributed to several factors:

  • Interaction with Enzymes : The sulfonamide group can inhibit enzymes involved in folate metabolism.
  • Receptor Binding : The thiophene ring may interact with various biological receptors, modulating signaling pathways associated with inflammation and cancer progression.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining thiophene derivatives with sulfamoyl-containing amines under controlled conditions.
  • Purification Techniques : Utilizing recrystallization or chromatography to isolate the desired product.

Research Applications

This compound is not only important in medicinal chemistry but also serves as a building block for developing new therapeutic agents. Its structural features make it suitable for further modifications aimed at enhancing biological activity or reducing toxicity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibition of RET kinase
Enzyme InhibitionInhibition of folate synthesis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and synthetic features of the target compound with two analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Notable Properties
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide C₁₇H₂₀N₂O₄S₂ Acetamide, sulfamoyl, thiophene, hydroxy 396.48 Not reported Polar hydroxyl and thiophene groups may enhance solubility and electronic effects.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () C₁₂H₁₄N₂O₅S Acetamide, sulfamoyl, oxotetrahydrofuran 298.31 57% Crystallizes from ethanol; mp 174–176°C; oxotetrahydrofuran introduces rigidity.
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () C₂₂H₂₅N₃O₅S Acetamide, phenoxy, isoxazole sulfamoyl 467.52 Not reported Isoxazole and isopropyl groups increase lipophilicity and steric bulk.

Electronic and Steric Effects

  • Thiophene vs. Oxazole/Isoxazole : The thiophene ring in the target compound offers π-electron-rich properties, enabling charge-transfer interactions distinct from the nitrogen-rich oxazole in ’s compound. Thiophene’s lower electronegativity may alter binding affinities in biological systems .
  • Hydroxy vs. Oxo Groups: The 3-hydroxypropyl chain in the target compound provides a hydrogen-bond donor, absent in ’s oxotetrahydrofanyl group. This could enhance interactions with polar targets, such as enzymes or receptors .

Crystallographic and Analytical Data

By analogy, Compound 3 () was characterized via $ ^1H $-NMR and EI-MS, suggesting similar methodologies could apply to the target compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the phenylacetamide core followed by coupling with the thiophene-containing hydroxypropylamine moiety. Critical parameters include:

  • Temperature control : Maintaining 40–60°C during sulfonylation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation yields .
  • Purity monitoring : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate high-purity products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the sulfamoyl and thiophene groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Q. How can researchers address low yields during the final coupling step?

Methodological Answer: Common strategies include:

  • Activating agents : Use of HOBt or DIPEA to stabilize reactive intermediates .
  • Solvent drying : Anhydrous DMF or THF prevents hydrolysis of sulfamoyl chloride precursors .
  • Temperature modulation : Lowering reaction temperature to 0–5°C reduces byproduct formation during exothermic steps .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Systematic approaches include:

  • Comparative SAR studies : Modify the thiophene ring (e.g., substituent position) and test against isoforms of target enzymes .
  • Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers or confounding factors .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to sulfotransferases or kinases, prioritizing hydrophobic interactions with the thiophene moiety .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on sulfamoyl group flexibility .
  • QSAR models : Train models using datasets from PubChem to correlate substituent electronegativity with IC50 values .

Q. How can metabolic stability be assessed in vitro for this compound?

Methodological Answer:

  • Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify competitive inhibition risks .
  • Metabolite profiling : HRMS identifies hydroxylated derivatives at the 3-hydroxypropyl group .

Q. What strategies validate crystallographic data when resolving structural ambiguities?

Methodological Answer:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
  • Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., S···O contacts) to validate packing models .
  • Multi-temperature studies : Collect data at 100 K and 298 K to distinguish static disorder from dynamic effects .

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